3-((2,5-dimethylbenzyl)thio)-1-(3-methylbenzyl)-1H-indole
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Description
3-((2,5-dimethylbenzyl)thio)-1-(3-methylbenzyl)-1H-indole is a useful research compound. Its molecular formula is C25H25NS and its molecular weight is 371.54. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds related to 3-((2,5-dimethylbenzyl)thio)-1-(3-methylbenzyl)-1H-indole have been explored for their antimicrobial properties. For instance, studies have synthesized and screened novel indole derivatives for their ability to inhibit fungal and bacterial growth. These compounds showed moderate inhibitory activity against the fungus Candida albicans and the bacteria Staphylococcus aureus, highlighting their potential as antimicrobial agents (Ramadan, Rasheed, & El Ashry, 2019).
Enzyme Inhibition
Another area of application is in the inhibition of enzymes such as tyrosine kinases, which are crucial for cellular signal transduction. Derivatives of the indole compound have been evaluated for their effectiveness in inhibiting epidermal growth factor receptor tyrosine kinase activity, a critical target in cancer research. These studies reveal that certain indole derivatives can act as potent inhibitors, offering insights into the development of novel cancer therapies (Thompson et al., 1993).
Antioxidant and Antimicrobial Evaluation
Further research into indole derivatives includes their antioxidant and antimicrobial activities. For example, novel 4-substituted-1H-1,2,4-triazole derivatives, containing indole moieties, were synthesized and evaluated for their in vitro antioxidant capabilities and antimicrobial properties, highlighting the diverse biological activities of these compounds (Baytas, Kapçak, Çoban, & Özbilge, 2012).
Synthesis and Functionalization
The synthesis and functionalization of indoles, including compounds similar to the one , are vital in medicinal chemistry due to their presence in numerous biologically active molecules. Research has developed various methods for the efficient synthesis and functionalization of indoles, which are foundational in creating pharmacologically relevant compounds (Cacchi & Fabrizi, 2005).
Properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-1-[(3-methylphenyl)methyl]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NS/c1-18-7-6-8-21(13-18)15-26-16-25(23-9-4-5-10-24(23)26)27-17-22-14-19(2)11-12-20(22)3/h4-14,16H,15,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVKDLRNBYTFPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.